4-Methoxy-3-phenylbenzene-1-sulfonamide
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Overview
Description
- Its IUPAC name is 3-amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide .
- The compound’s structure consists of a benzene ring with an amino group, an ethyl group, and a methoxy group attached, along with a sulfonamide functional group.
- It is a solid compound that is typically stored in a dark place under inert atmosphere at room temperature .
3-Amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide: is a chemical compound with a molecular weight of 306.39 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- Common reagents and conditions used in these reactions would depend on the specific transformation desired.
- Major products formed from these reactions would vary based on the reaction type and conditions.
3-Amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has applications in various fields:
Chemistry: It may serve as a building block for the synthesis of other compounds.
Biology: It could be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a drug candidate.
Industry: Its sulfonamide group might find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is necessary to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. exploring related sulfonamides or benzene derivatives could provide insights into its uniqueness.
Remember that this compound’s detailed properties and applications may require further investigation beyond the available data
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-methoxy-3-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-17-13-8-7-11(18(14,15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,14,15,16) |
InChI Key |
DAWUCRAYSUXMKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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